

Technical Support Center: Glutaminase C-IN-2

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Compound of Interest

Compound Name: Glutaminase C-IN-2

Cat. No.: B12381566

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Welcome to the technical support center for **Glutaminase C-IN-2**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this allosteric inhibitor of Glutaminase C (GAC).

Frequently Asked Questions (FAQs)

Q1: What is **Glutaminase C-IN-2** and what is its mechanism of action?

Glutaminase C-IN-2 is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.^{[1][2]} It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity.^[1] This blockage of glutamine metabolism can lead to an increase in reactive oxygen species (ROS) and exhibits anticancer effects.^[1]

Q2: What is the IC₅₀ of **Glutaminase C-IN-2**?

The reported IC₅₀ of **Glutaminase C-IN-2** for recombinant human GAC is 10.64 nM.^[1]

Q3: What are the recommended storage conditions for **Glutaminase C-IN-2**?

For long-term storage, it is recommended to store **Glutaminase C-IN-2** as a solid at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C. For aqueous solutions, it is not recommended to store them for more than one day.^[3]

Q4: In which solvents is **Glutaminase C-IN-2** soluble?

Glutaminase C-IN-2 is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[3] It has poor aqueous solubility.[1][4] For use in aqueous assay buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during GAC activity assays using **Glutaminase C-IN-2**.

Problem	Possible Cause	Recommended Solution
No or low inhibition observed	Inhibitor Precipitation: Glutaminase C-IN-2 has low aqueous solubility and may precipitate in the assay buffer.	<ul style="list-style-type: none">- Prepare a high-concentration stock solution in 100% DMSO.- Ensure the final DMSO concentration in the assay is consistent across all conditions and ideally below 1%.- Visually inspect for any precipitation after adding the inhibitor to the assay buffer.- Consider using a buffer containing a low percentage of a non-ionic detergent like Tween-20 (e.g., 0.01%) to improve solubility.
Inhibitor Instability: The inhibitor may degrade in the aqueous assay buffer over time.	<ul style="list-style-type: none">- Prepare fresh dilutions of the inhibitor from the DMSO stock for each experiment.- Minimize the pre-incubation time of the inhibitor in the assay buffer before starting the reaction.	
Incorrect Enzyme Concentration: The concentration of GAC may be too high, requiring a higher concentration of the inhibitor to see an effect.	<ul style="list-style-type: none">- Titrate the GAC concentration to determine the optimal amount for the assay window.	
Inactive Inhibitor: The inhibitor may have degraded due to improper storage.	<ul style="list-style-type: none">- Use a fresh aliquot of the inhibitor.- Verify the activity of the inhibitor using a positive control if available.	
High background signal	Autofluorescence of C-IN-2: The inhibitor itself may be fluorescent at the excitation	<ul style="list-style-type: none">- Run a control experiment with the inhibitor in the assay buffer without the enzyme to

	and emission wavelengths used in the assay.	measure its intrinsic fluorescence. - If autofluorescence is significant, subtract this background from the experimental wells. - Consider using a different detection method (e.g., absorbance-based) if interference is severe. [5]
Contaminated Reagents: Components of the coupled assay system (e.g., GDH) may be contaminated with glutaminase or glutamate. [6]	- Run control reactions omitting one component at a time (e.g., no GAC, no glutamine) to identify the source of the background. - Use high-purity reagents.	
Inconsistent or variable results	Incomplete Dissolution of Inhibitor: The inhibitor may not be fully dissolved in the stock solution or assay buffer.	- Ensure the inhibitor is completely dissolved in DMSO before preparing dilutions. - Vortex the stock solution and dilutions thoroughly.
Coupling Enzyme is Rate-Limiting: In a coupled assay, the activity of the second enzyme (e.g., glutamate dehydrogenase) may be insufficient to keep up with the rate of the GAC reaction.	- Increase the concentration of the coupling enzyme and check if the reaction rate increases. [7]	
Product Inhibition: The product of the GAC reaction (glutamate) may inhibit the enzyme.	- Ensure the coupled enzyme is efficiently converting the product to prevent its accumulation.	

Quantitative Data Summary

The following table summarizes key quantitative data for **Glutaminase C-IN-2**.

Parameter	Value	Reference
IC ₅₀ (GAC)	10.64 nM	[1]
Molecular Weight	473.6 g/mol	[4]
XLogP3	3.6	[4]

Experimental Protocols

Glutaminase C (GAC) Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from established methods for measuring GAC activity.[8][9][10] The assay couples the production of glutamate by GAC to the reduction of NAD⁺ to NADH by glutamate dehydrogenase (GDH), which can be monitored by the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm).

Materials:

- Recombinant human Glutaminase C (GAC)
- L-Glutamine
- Glutamate Dehydrogenase (GDH)
- NAD⁺
- Potassium Phosphate (KH₂PO₄/K₂HPO₄) buffer
- Tris-acetate buffer
- EDTA
- **Glutaminase C-IN-2**
- DMSO
- 96-well microplate (UV-transparent for absorbance or black for fluorescence)

- Plate reader

Procedure:

- Prepare Reagents:
 - GAC Assay Buffer: 50 mM Tris-acetate (pH 8.6), 0.2 mM EDTA.
 - Glutamine Stock Solution: 200 mM L-Glutamine in GAC Assay Buffer.
 - NAD⁺ Stock Solution: 50 mM NAD⁺ in GAC Assay Buffer.
 - GDH Solution: Prepare a working solution of GDH in GAC Assay Buffer. The final concentration should be in excess to ensure it is not rate-limiting.
 - **Glutaminase C-IN-2** Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
- Assay Setup (for a 100 µL final volume):
 - Add 50 µL of GAC Assay Buffer to each well.
 - Add 10 µL of **Glutaminase C-IN-2** dilutions (prepared in GAC Assay Buffer with a final DMSO concentration ≤1%) or DMSO vehicle control.
 - Add 10 µL of GAC enzyme to each well to achieve the desired final concentration.
 - Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate Reaction:
 - Prepare a reaction mix containing:
 - 20 µL of 200 mM Glutamine stock
 - 10 µL of 50 mM NAD⁺ stock
 - 10 µL of GDH working solution
 - Add 40 µL of the reaction mix to each well to start the reaction.

- Measurement:
 - Immediately start monitoring the increase in absorbance at 340 nm or fluorescence at Ex/Em = 340/460 nm in a kinetic mode for 15-30 minutes at 37°C.
 - The rate of the reaction is determined from the linear portion of the kinetic curve.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of **Glutaminase C-IN-2** compared to the DMSO control.
 - Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

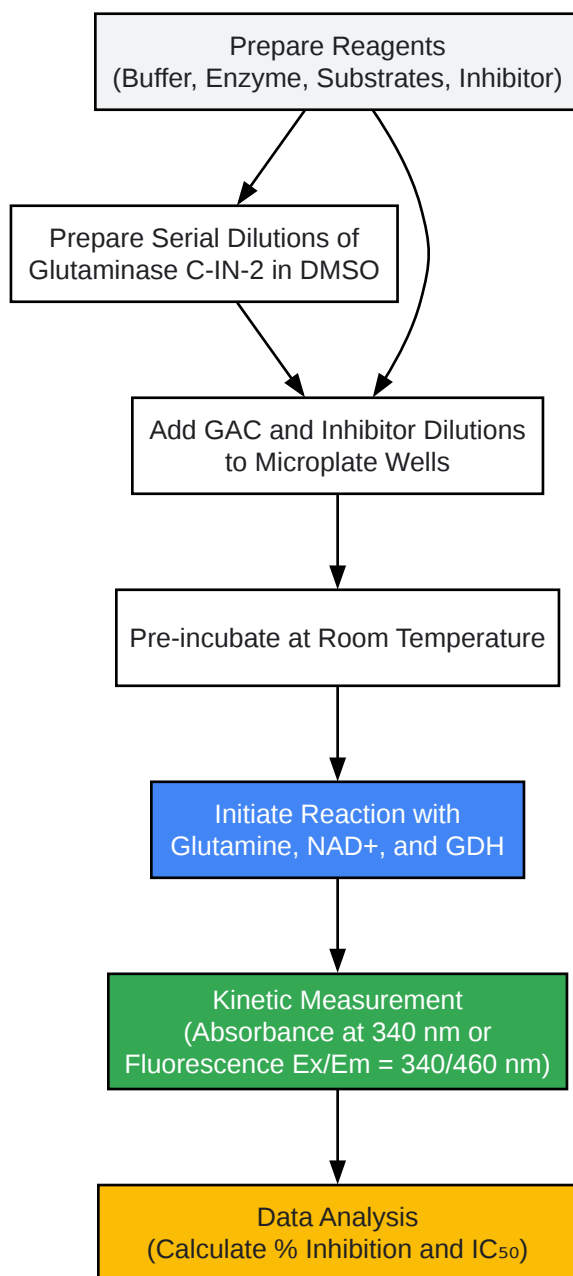
Signaling Pathways

The expression and activity of Glutaminase C are regulated by complex signaling networks, with the oncogenes c-Myc and NF-κB playing central roles.

Caption: Signaling pathways regulating Glutaminase C expression.

Experimental Workflow

A typical workflow for assessing the inhibitory effect of **Glutaminase C-IN-2** on GAC activity.

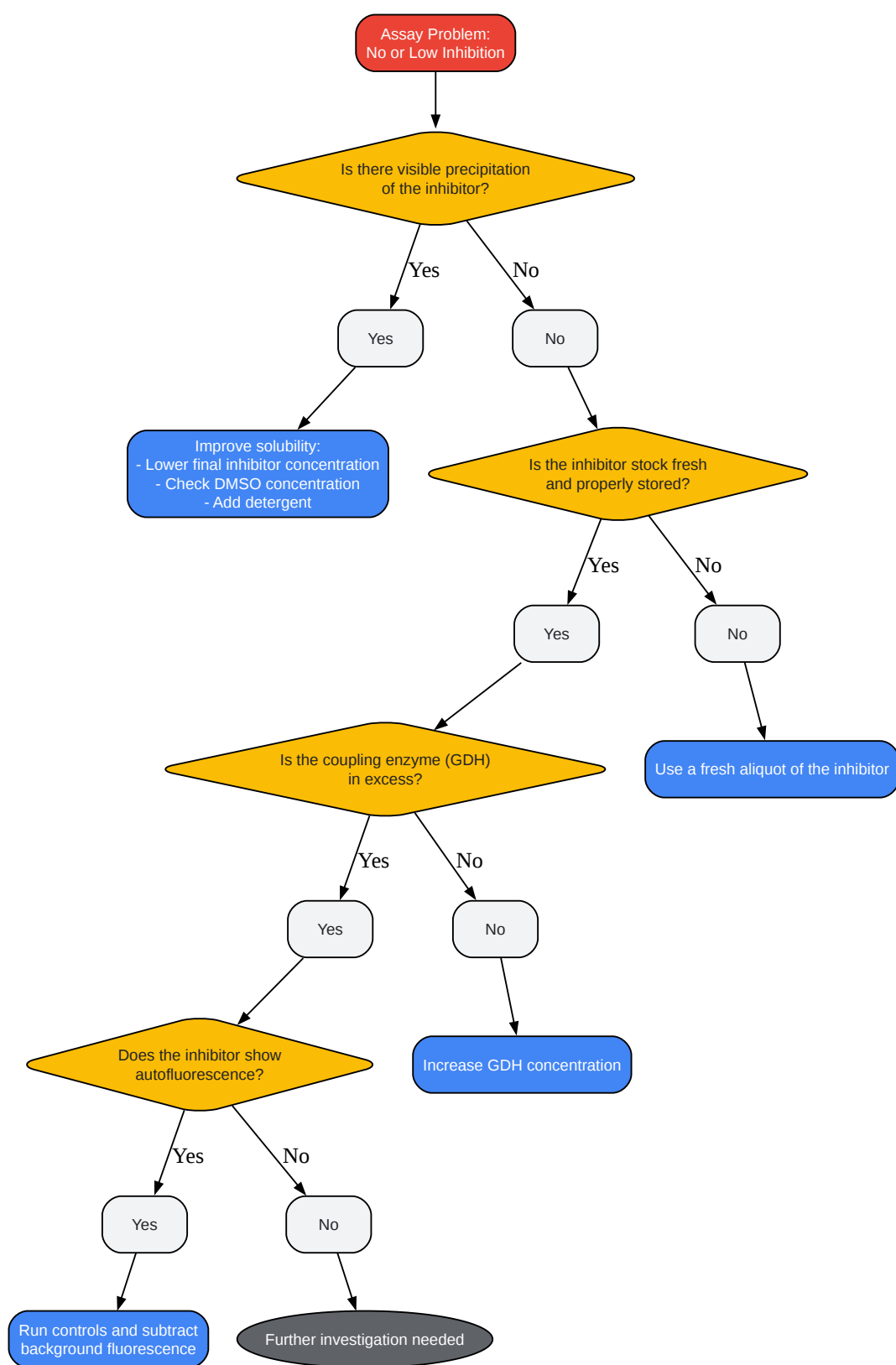


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Caption: Workflow for GAC inhibition assay.

Troubleshooting Logic

A decision tree to help troubleshoot common issues in a GAC inhibition assay.



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Caption: Troubleshooting decision tree for GAC assays.

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